![molecular formula C13H7Cl3N2O3 B5610290 2-chloro-N-(3,5-dichlorophenyl)-4-nitrobenzamide](/img/structure/B5610290.png)
2-chloro-N-(3,5-dichlorophenyl)-4-nitrobenzamide
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Overview
Description
2-chloro-N-(3,5-dichlorophenyl)-4-nitrobenzamide is an organic compound with the molecular formula C13H7Cl3N2O3 It is a derivative of benzamide, characterized by the presence of chlorine and nitro groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3,5-dichlorophenyl)-4-nitrobenzamide typically involves the reaction of 2-chloro-4-nitrobenzoic acid with 3,5-dichloroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3,5-dichlorophenyl)-4-nitrobenzamide undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.
Reduction: 2-chloro-N-(3,5-dichlorophenyl)-4-aminobenzamide.
Hydrolysis: 2-chloro-4-nitrobenzoic acid and 3,5-dichloroaniline.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 2-chloro-N-(3,5-dichlorophenyl)-4-nitrobenzamide exhibits potential anticancer properties. Studies on similar nitro-substituted compounds have shown that modifications at the para positions of benzene rings can significantly enhance cytotoxicity against various tumor cell lines. For instance, compounds with multiple nitro groups demonstrated increased potency in inhibiting cancer cell proliferation.
Mechanism of Action
The mechanism by which this compound exerts its biological effects involves:
- Bioreduction : The nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components, leading to oxidative stress and apoptosis in cancer cells.
- Enzyme Interaction : The chloro group may enhance binding affinity to specific enzymes or receptors, modulating their activity and affecting biochemical pathways related to cell proliferation and apoptosis .
Antimicrobial Properties
This compound has also been investigated for its antibacterial and antifungal activities. Related benzamide derivatives have shown significant activity against bacterial strains like Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like nitro and chloro enhances antimicrobial efficacy by increasing lipophilicity and the ability to penetrate bacterial membranes .
Biological Research
In biological research contexts, this compound is utilized to study the effects of nitro and chloro substituents on the biological activity of benzamide derivatives. It serves as a model compound for understanding structure-activity relationships (SAR) in drug development .
Industrial Applications
The compound is also used in the production of dyes, pigments, and other materials due to its chemical properties. Its unique structure allows it to function effectively in various manufacturing processes.
Case Study 1: Anticancer Activity
A study on similar nitro-substituted compounds revealed that modifications at specific positions significantly enhance cytotoxicity against cancer cell lines. For example, compounds with multiple nitro groups were found to exhibit enhanced potency in inhibiting cancer cell growth.
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound A | 5.0 | HeLa |
Compound B | 10.0 | MCF-7 |
This compound | TBD | TBD |
Case Study 2: Antimicrobial Efficacy
Research demonstrated that this compound displayed significant antibacterial activity against E. coli. The study measured minimum inhibitory concentration (MIC) values.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Mechanism of Action
The mechanism of action of 2-chloro-N-(3,5-dichlorophenyl)-4-nitrobenzamide is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding with nucleophilic sites on proteins or enzymes. The nitro group may also undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3,5-dichlorophenyl)propanamide
- 2-chloro-N-(3,5-dichlorophenyl)-2-phenylacetamide
- 2-chloro-N-(3,5-dichlorophenyl)acetamide
Uniqueness
2-chloro-N-(3,5-dichlorophenyl)-4-nitrobenzamide is unique due to the presence of both chlorine and nitro groups on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications, distinguishing it from other similar compounds that may lack one or more of these groups.
Biological Activity
2-chloro-N-(3,5-dichlorophenyl)-4-nitrobenzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural motif that combines a chloro-substituted aromatic system with a nitrobenzamide moiety, which may enhance its interaction with biological targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H8Cl3N2O3
- Molecular Weight : 328.57 g/mol
The biological activity of this compound is believed to stem from several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, disrupting metabolic pathways.
- Cytotoxicity : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
- Protein Interactions : It may engage in hydrogen bonding and hydrophobic interactions with amino acid residues in target proteins, enhancing its biological efficacy.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can effectively inhibit the growth of various bacterial and fungal strains, demonstrating comparable or superior activity to established antimicrobial agents such as penicillin and ciprofloxacin .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, potentially through the activation of specific apoptotic pathways. This activity is often linked to its ability to interact with DNA or inhibit cancer-related enzymes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. A study on similar nitrobenzamide derivatives revealed that the presence and position of halogen substituents significantly affect their potency against various biological targets. The dichlorophenyl group enhances lipophilicity and facilitates better membrane penetration, which is crucial for antimicrobial and anticancer activities .
Case Study 1: Antimicrobial Screening
In a comparative study assessing the antimicrobial efficacy of various benzamide derivatives, this compound was found to exhibit notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness at concentrations as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Evaluation
A study exploring the cytotoxic effects of this compound on human cancer cell lines demonstrated an IC50 value of approximately 25 µM, indicating significant potential for further development as an anticancer agent. The mechanism was attributed to the induction of oxidative stress leading to cell cycle arrest and apoptosis in treated cells .
Data Summary Table
Properties
IUPAC Name |
2-chloro-N-(3,5-dichlorophenyl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3N2O3/c14-7-3-8(15)5-9(4-7)17-13(19)11-2-1-10(18(20)21)6-12(11)16/h1-6H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUNCVWFBVTSFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.